molecular formula C15H19IN2O2 B13851737 tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B13851737
M. Wt: 386.23 g/mol
InChI Key: QLDKFKLTJKMYEU-UHFFFAOYSA-N
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Description

tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes an azetidine ring fused to an indole moiety, with a tert-butyl ester and an iodine substituent. Such compounds are of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Spirocyclization: The azetidine ring is then fused to an indole moiety through a spirocyclization reaction.

    Introduction of the Iodine Substituent: This step often involves iodination reactions using reagents such as iodine or iodinating agents.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido, cyano, or other substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often includes:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

    Interference with Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    tert-Butyl 4’-Bromo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar structure but with a bromine substituent instead of iodine.

    tert-Butyl 4’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar structure but with a chlorine substituent.

    tert-Butyl 4’-Fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar structure but with a fluorine substituent.

These comparisons highlight the impact of different halogen substituents on the chemical and biological properties of the compound.

Properties

Molecular Formula

C15H19IN2O2

Molecular Weight

386.23 g/mol

IUPAC Name

tert-butyl 4-iodospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C15H19IN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-11-6-4-5-10(16)12(11)15/h4-6,17H,7-9H2,1-3H3

InChI Key

QLDKFKLTJKMYEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C(=CC=C3)I

Origin of Product

United States

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